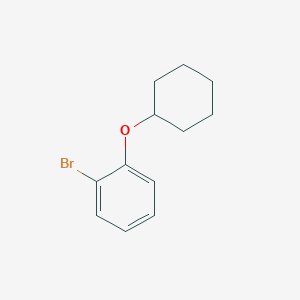

1-Bromo-2-(cyclohexyloxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-cyclohexyloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEXSMKRMASIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591708 | |

| Record name | 1-Bromo-2-(cyclohexyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105902-37-2 | |

| Record name | 1-Bromo-2-(cyclohexyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-(cyclohexyloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2-(cyclohexyloxy)benzene, an aryl ether with potential applications in medicinal chemistry and materials science. The primary focus of this document is the detailed elucidation of a robust synthetic protocol based on the Williamson ether synthesis. This guide delves into the mechanistic underpinnings of the reaction, explores critical experimental parameters, and provides a step-by-step methodology for the synthesis, purification, and characterization of the target compound. The content is structured to offer both theoretical insights and practical guidance for researchers in the field of organic synthesis.

Introduction: Strategic Importance of Aryl Ethers

Aryl ethers are a ubiquitous structural motif in a vast array of biologically active molecules and functional materials. The C-O bond connecting an aromatic ring to an alkyl or aryl group imparts unique electronic and conformational properties, making these compounds valuable intermediates in drug discovery and development. The specific target of this guide, this compound, combines the reactive handle of a bromo-substituted aromatic ring with a bulky, lipophilic cyclohexyl ether. This combination makes it an attractive building block for the synthesis of more complex molecular architectures through cross-coupling reactions at the bromine-bearing carbon, while the cyclohexyloxy group can influence solubility, metabolic stability, and receptor binding interactions of derivative compounds.

The synthesis of such aryl ethers is most commonly and efficiently achieved through the Williamson ether synthesis, a venerable yet highly reliable S(N)2 reaction.[1] This guide will focus on the practical application of this methodology for the preparation of this compound.

Retrosynthetic Analysis and Mechanistic Considerations

The most logical and direct approach for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of a nucleophilic phenoxide with an electrophilic alkyl halide.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic disconnection of the target molecule.

The forward synthesis, therefore, involves the deprotonation of 2-bromophenol to form the corresponding sodium or potassium 2-bromophenoxide, which then acts as a nucleophile, attacking an electrophilic cyclohexyl species, such as cyclohexyl bromide.

The reaction proceeds via a bimolecular nucleophilic substitution (S(N)2) mechanism.[2] The phenoxide ion attacks the carbon atom bearing the leaving group (e.g., bromide) from the backside, leading to an inversion of stereochemistry at the electrophilic carbon. However, as cyclohexyl bromide is achiral, this inversion is not observable in the final product.

A critical consideration in this synthesis is the potential for a competing elimination (E2) reaction.[2] Cyclohexyl bromide is a secondary alkyl halide, which is more prone to elimination than primary halides, especially in the presence of a strong base like a phenoxide.[3] This can lead to the formation of cyclohexene as a significant byproduct. To mitigate this, careful control of reaction conditions is paramount.

Detailed Experimental Protocol

This protocol is a comprehensive, self-validating procedure adapted from established Williamson ether synthesis methodologies for similar aryl ethers.[4]

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-Bromophenol | 173.01 | ≥98% | Sigma-Aldrich |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | Sigma-Aldrich | |

| Cyclohexyl Bromide | 163.07 | ≥98% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | ≥99.8% | Sigma-Aldrich |

| Diethyl Ether, anhydrous | 74.12 | ≥99.7% | Sigma-Aldrich |

| Saturated aqueous NH(_4)Cl | - | - | |

| Brine (Saturated aqueous NaCl) | - | - | |

| Anhydrous Magnesium Sulfate | 120.37 | Sigma-Aldrich | |

| Silica Gel | - | 230-400 mesh | - |

| Hexanes | - | HPLC grade | - |

| Ethyl Acetate | 88.11 | HPLC grade | - |

3.2. Step-by-Step Procedure

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

-

Preparation of the Nucleophile: To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromophenol (5.00 g, 28.9 mmol). Dissolve the phenol in 100 mL of anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

-

Formation of the Phenoxide: Carefully add sodium hydride (60% dispersion in mineral oil, 1.27 g, 31.8 mmol, 1.1 equivalents) portion-wise to the stirred solution at 0 °C. The addition should be slow to control the evolution of hydrogen gas. After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the sodium 2-bromophenoxide should result in a clear solution or a fine suspension.

-

Addition of the Electrophile: To the freshly prepared phenoxide solution, add cyclohexyl bromide (4.71 g, 3.9 mL, 28.9 mmol, 1.0 equivalent) dropwise via a syringe at 0 °C.

-

Reaction: After the addition of cyclohexyl bromide, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80 °C using an oil bath and let it stir for 12-18 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) as the eluent. The disappearance of the 2-bromophenol spot and the appearance of a new, less polar product spot indicate the progress of the reaction.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of 100 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Isolation: Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a pale yellow oil, should be purified by flash column chromatography on silica gel.[5] A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate). Collect the fractions containing the desired product (as determined by TLC) and concentrate them under reduced pressure to yield this compound as a colorless oil.

Characterization

As of the date of this guide, experimentally obtained spectroscopic data for this compound is not widely available in peer-reviewed literature. The following data is predicted based on the analysis of structurally similar compounds and standard spectroscopic principles.

4.1. Physical Properties

| Property | Value |

| Molecular Formula | C(12)H({15})BrO |

| Molecular Weight | 255.15 g/mol |

| Appearance | Colorless to pale yellow oil (predicted) |

| Boiling Point | Not determined |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate); insoluble in water. |

4.2. Spectroscopic Data (Predicted)

-

¹H NMR (400 MHz, CDCl(_3)):

-

Aromatic Protons: The four protons on the benzene ring are expected to appear in the range of δ 6.8-7.6 ppm. Due to the ortho- and para-directing effects of the cyclohexyloxy group and the deactivating effect of the bromine atom, the signals will likely be complex multiplets.

-

Cyclohexyl Protons: The proton on the carbon attached to the oxygen (OCH) is expected to be a multiplet around δ 4.2-4.4 ppm. The remaining ten protons of the cyclohexyl ring will likely appear as a series of broad multiplets in the range of δ 1.2-2.0 ppm.

-

-

¹³C NMR (100 MHz, CDCl(_3)):

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen (C-O) will be downfield, and the carbon attached to the bromine (C-Br) will be upfield relative to unsubstituted benzene, but its exact shift will be influenced by the ortho-ether group.

-

Cyclohexyl Carbons: The carbon attached to the oxygen (OCH) is predicted to be in the range of δ 75-80 ppm. The other cyclohexyl carbons are expected to appear in the aliphatic region (δ 23-35 ppm).

-

-

Infrared (IR) Spectroscopy (thin film, cm

):-

C-H stretching (aromatic): ~3050-3100 cm

-

C-H stretching (aliphatic): ~2850-2950 cm

-

C=C stretching (aromatic): ~1450-1600 cm

-

C-O-C stretching (aryl ether): A strong, characteristic band around 1220-1260 cm

. -

C-Br stretching: A band in the fingerprint region, typically around 500-600 cm

.

-

Safety and Handling

-

2-Bromophenol: Corrosive and toxic. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

-

Sodium Hydride: Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).

-

Cyclohexyl Bromide: Flammable liquid and irritant. Handle in a fume hood.

-

N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact. Use in a well-ventilated fume hood.

-

Diethyl Ether: Extremely flammable. Work in an area free of ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when performing this synthesis.

Conclusion

This technical guide has outlined a detailed and practical approach for the synthesis of this compound via the Williamson ether synthesis. By carefully controlling the reaction conditions, particularly to minimize the competing elimination reaction, this protocol provides a reliable method for obtaining the target compound. The provided characterization data, while predicted, serves as a useful benchmark for researchers undertaking this synthesis. This versatile building block holds promise for the development of novel compounds in the fields of drug discovery and materials science.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]3]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]6]

-

ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Supporting Information for a relevant article. (n.d.). Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. [Video]. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. [Video]. YouTube. Retrieved from [Link]

-

Edubirdie. (2023). Williamson Ether Synthesis Lab 3. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. [Video]. YouTube. Retrieved from [Link]

-

Supporting Information for MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-2-octyloxybenzene. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-2-(2-propenyloxy)-benzene. Retrieved from [Link]

-

¹H-NMR. (n.d.). Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, cyclohexyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Baghdad Digital Repository. (n.d.). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Retrieved from [Link]

-

PLOS. (n.d.). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]

-

Bendola Publishing. (n.d.). Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone. Retrieved from [Link]

-

YouTube. (2024, July 26). Cyclohexyl bromide synthesis from cyclohexanol. Retrieved from [Link]

-

Chemsrc. (2025, August 22). 1-bromo-4-(cyclohexyloxy)benzene. Retrieved from [Link]

-

PubMed. (2014, August 1). Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties: A Highly Sensitive and Selective Fluorescence Chemosensor for Ag. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide.

-

ResearchGate. (2025, July 3). Review of cyclopropyl bromide synthetic process. Retrieved from [Link]

Sources

- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 2. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 5. orgsyn.org [orgsyn.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

physical and chemical properties of 1-Bromo-2-(cyclohexyloxy)benzene

An In-Depth Technical Guide to 1-Bromo-2-(cyclohexyloxy)benzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile building block in modern organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It delves into the physicochemical properties, synthesis, reactivity, and potential applications of this compound, grounding the discussion in established chemical principles and field-proven insights. The guide emphasizes the strategic importance of the compound's unique structural features—an aryl bromide and a sterically demanding ortho-cyclohexyloxy group—which offer a rich landscape for chemical transformations.

Introduction and Strategic Significance

This compound (CAS No. 105902-37-2) is a substituted aromatic compound that has garnered interest as a key intermediate in the synthesis of complex organic molecules.[1] Its structure is characterized by a bromine atom and a cyclohexyloxy group positioned ortho to each other on a benzene ring. This specific arrangement of functional groups imparts a unique reactivity profile that is of significant value in the design and synthesis of novel pharmaceutical candidates and advanced materials.

The aryl bromide moiety serves as a versatile synthetic handle, readily participating in a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1] These reactions are foundational in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds. The cyclohexyloxy group, on the other hand, influences the molecule's electronic and steric properties. Its bulky nature can direct the regioselectivity of further aromatic substitutions and modulate the physicochemical properties, such as lipophilicity and metabolic stability, of derivative compounds.[1][2] The ortho-relationship between the bromo and cyclohexyloxy substituents can lead to unique conformational constraints and electronic interactions, offering opportunities for fine-tuning the properties of target molecules.[1]

This guide will provide a detailed exploration of the known characteristics of this compound and offer expert insights into its handling, synthesis, and application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are well-documented, others, such as the boiling and melting points, have limited available data in the public domain.

| Property | Value | Source(s) |

| CAS Number | 105902-37-2 | [3] |

| Molecular Formula | C₁₂H₁₅BrO | [3] |

| Molecular Weight | 255.15 g/mol | [1][3] |

| Appearance | Data not available | |

| Boiling Point | Data not available | [3] |

| Melting Point | Data not available | [3] |

| Density | Data not available | |

| Solubility | Expected to be soluble in common organic solvents | |

| Storage | Sealed in a dry place at room temperature | [4] |

Synthesis of this compound: A Methodological Approach

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce it in-house or create derivatives.[1] A common and reliable method for the synthesis of aryl ethers is the Williamson ether synthesis. This involves the reaction of a phenoxide with an alkyl halide. In this case, the synthesis would proceed from 2-bromophenol and a cyclohexyl halide.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol is based on established methods for the synthesis of similar aryl ethers.

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromophenol (1.0 eq) and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq) portion-wise at room temperature. The use of a strong base like NaH ensures complete deprotonation of the phenol to the more nucleophilic phenoxide. K₂CO₃ is a milder and safer alternative.

-

Nucleophilic Substitution: Add cyclohexyl bromide (1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

-

Base: The base is essential to deprotonate the weakly acidic phenol, generating the phenoxide which is a much stronger nucleophile.

-

Heat: Heating the reaction mixture increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the aryl bromide functional group, making it an excellent substrate for a variety of cross-coupling reactions.

Suzuki Cross-Coupling Reaction

A prime example of its utility is the Suzuki cross-coupling reaction, where the bromine atom is replaced by a carbon-based substituent from an organoboron reagent. This reaction is widely used in the pharmaceutical industry to construct biaryl scaffolds.

Caption: Suzuki cross-coupling reaction pathway.

Reactivity of the Cyclohexyloxy Group

The ether linkage in the cyclohexyloxy group is generally stable under many reaction conditions.[2] However, it can be cleaved under harsh acidic conditions, for example, using strong acids like HBr or HI, to yield 2-bromophenol and cyclohexyl bromide or iodide, respectively. This reactivity, while often undesirable, can be exploited in certain synthetic strategies for deprotection. The aliphatic cyclohexyl ring can also undergo radical substitution under specific conditions, although this is less common in the context of its use as a building block.

Applications in Research and Drug Development

This compound is primarily used as a synthetic intermediate in the exploration of new chemical entities.[1] Its utility lies in its ability to serve as a scaffold for the construction of more complex molecules with potential biological activity. The introduction of the cyclohexyloxy group can enhance the lipophilicity of a molecule, which can be advantageous for improving its absorption and distribution in biological systems.

While specific examples of its use in late-stage drug candidates are not widely reported in publicly available literature, its structural motifs are present in various classes of biologically active compounds. Researchers in drug discovery programs can utilize this compound to synthesize libraries of novel compounds for screening against various therapeutic targets. The ability to easily modify the aryl ring via the bromo substituent allows for the systematic exploration of structure-activity relationships (SAR).

Safety and Handling

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a tightly sealed container in a dry, cool, and well-ventilated area.

For research purposes only, not for human or veterinary use.[1]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique combination of a reactive aryl bromide and a sterically influential ortho-cyclohexyloxy group provides chemists with a powerful tool for the construction of complex molecular architectures. While there are gaps in the publicly available data regarding its physical and toxicological properties, its synthetic utility is clear. This guide has provided a comprehensive overview of its known characteristics and offers a solid foundation for its safe and effective use in research and development.

References

-

This compound | 105902-37-2 | Benchchem.

-

This compound - Safety Data Sheet - ChemicalBook.

-

1-Bromo-4-(cyclohexyloxy)benzene | Aromatic Ether Building Block - Benchchem.

-

105902-37-2|this compound|BLD Pharm.

-

1-Bromo-2-(cyclopropyloxy)benzene | C9H9BrO | CID 18770170 - PubChem.

Sources

An In-depth Technical Guide to the NMR Spectroscopic Data of 1-Bromo-2-(cyclohexyloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 1-Bromo-2-(cyclohexyloxy)benzene. In the absence of directly published experimental spectra, this document leverages established principles of NMR spectroscopy and comparative data from analogous structures to present a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra. This guide serves as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science, offering insights into spectral assignment, the influence of substituents on chemical shifts, and the methodologies for acquiring high-quality NMR data for similar small organic molecules.

Introduction: The Structural Elucidation of this compound

This compound, with the chemical identifier CAS number 105902-37-2, is a disubstituted aromatic ether. Its structure combines a brominated benzene ring with a cyclohexyloxy group, presenting an interesting case for NMR spectroscopic analysis due to the interplay of electronic and steric effects of the substituents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This guide will provide a thorough examination of the predicted ¹H and ¹³C NMR spectra of this compound. The analysis is grounded in fundamental NMR theory, including the effects of electronegativity, aromatic ring currents, and spin-spin coupling.[1] Data from structurally related compounds, such as substituted bromobenzenes and cyclohexyl ethers, are used to substantiate the predicted chemical shifts and coupling constants.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the cyclohexyl moiety. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the electron-donating character of the cyclohexyloxy group.[1]

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.50 - 7.60 | dd | Jortho = 7.5 - 8.0, Jmeta = 1.5 - 2.0 |

| H-3 | 7.15 - 7.25 | dd | Jortho = 7.5 - 8.0, Jmeta = 1.5 - 2.0 |

| H-4 | 6.90 - 7.00 | td | Jortho = 7.5 - 8.0, Jmeta = 1.0 - 1.5 |

| H-5 | 6.80 - 6.90 | td | Jortho = 7.5 - 8.0, Jmeta = 1.0 - 1.5 |

| H-1' (CH-O) | 4.20 - 4.40 | m | - |

| H-2'/H-6' (axial) | 1.80 - 1.95 | m | - |

| H-2'/H-6' (equatorial) | 2.05 - 2.20 | m | - |

| H-3'/H-5' (axial) | 1.20 - 1.40 | m | - |

| H-3'/H-5' (equatorial) | 1.50 - 1.70 | m | - |

| H-4' (axial & equatorial) | 1.40 - 1.60 | m | - |

Rationale for Assignments

-

Aromatic Region (δ 6.8 - 7.6 ppm): The four protons on the benzene ring will appear in the downfield region due to the deshielding effect of the aromatic ring current.[1] The proton ortho to the bromine atom (H-6) is expected to be the most downfield due to the strong electron-withdrawing inductive effect of bromine. The proton ortho to the electron-donating cyclohexyloxy group (H-3) will be shifted upfield relative to H-6. The remaining protons (H-4 and H-5) will resonate at intermediate chemical shifts, appearing as complex multiplets due to ortho and meta couplings.

-

Cyclohexyloxy Region (δ 1.2 - 4.4 ppm): The proton on the carbon directly attached to the oxygen (H-1') will be the most downfield of the aliphatic protons due to the deshielding effect of the adjacent oxygen atom. The remaining methylene protons of the cyclohexyl ring will appear as a series of complex, overlapping multiplets in the upfield region. The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts.

Predicted ¹³C NMR Spectrum: Unraveling the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the nature of the directly attached atoms and the overall electronic environment.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-O) | 155.0 - 157.0 |

| C-1 (C-Br) | 112.0 - 114.0 |

| C-6 | 132.0 - 134.0 |

| C-4 | 128.0 - 130.0 |

| C-5 | 122.0 - 124.0 |

| C-3 | 115.0 - 117.0 |

| C-1' (CH-O) | 77.0 - 79.0 |

| C-2'/C-6' | 31.0 - 33.0 |

| C-3'/C-5' | 25.0 - 27.0 |

| C-4' | 23.0 - 25.0 |

Rationale for Assignments

-

Aromatic Carbons (δ 112 - 157 ppm): The carbon atom bearing the cyclohexyloxy group (C-2) is expected to be the most downfield due to the deshielding effect of the oxygen atom. The carbon atom attached to the bromine (C-1) will experience the "heavy atom effect," which, counterintuitively for an electronegative substituent, results in a significant upfield shift.[2] This phenomenon is attributed to the large electron cloud of the bromine atom causing increased shielding of the ipso-carbon.[2] The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the two substituents.

-

Cyclohexyloxy Carbons (δ 23 - 79 ppm): The carbon atom directly bonded to the oxygen (C-1') will be the most downfield of the aliphatic carbons. The other carbons of the cyclohexyl ring will appear in the typical aliphatic region, with their specific chemical shifts influenced by their position relative to the oxygen atom.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR spectra for a compound such as this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. Modern NMR spectrometers often use the residual solvent peak as a secondary reference.[3]

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the complex multiplets in the ¹H spectrum.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Visualization of Molecular Structure and Key Correlations

Visualizing the molecular structure with clear atom numbering is crucial for unambiguous spectral assignment.

Molecular Structure with Atom Numbering

Sources

A Technical Guide to the Structural Elucidation of 1-Bromo-2-(cyclohexyloxy)benzene: A Roadmap from Computational Prediction to Experimental Verification

Abstract: The three-dimensional arrangement of atoms within a crystal lattice dictates a molecule's bulk properties, influencing everything from solubility and stability to biological activity. For 1-Bromo-2-(cyclohexyloxy)benzene (CAS No. 105902-37-2), a versatile building block in synthetic chemistry, the crystal structure remains undetermined as of this writing. This guide provides a comprehensive, in-depth roadmap for the complete structural elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the causal logic behind each step. We will navigate the entire workflow, beginning with in silico prediction of its molecular conformation and crystal packing, proceeding to the practical steps of synthesis, purification, and single-crystal growth, and culminating in the definitive analysis by Single-Crystal X-ray Diffraction (SC-XRD).

Part 1: Theoretical Framework and Computational Prediction

Before any empirical work commences, computational chemistry provides a powerful lens to predict the molecule's intrinsic properties and guide experimental design. By understanding the molecule's preferred shape and potential packing motifs, we can refine our approach to crystallization.

Molecular Conformation Analysis

The conformational flexibility of this compound is primarily governed by rotation around the C-O-C bonds linking the phenyl and cyclohexyl rings. Identifying the lowest energy conformer is critical, as this is the most likely geometry to be observed in a crystal lattice.

The process of determining molecular conformation involves exploring the molecule's potential energy surface to find stable three-dimensional arrangements. Modern computational methods like molecular dynamics simulations and deep generative models offer powerful tools for this exploration.

Protocol for Conformational Analysis:

-

Initial Structure Generation: A 2D sketch of this compound is converted into a preliminary 3D structure using molecular modeling software (e.g., Schrödinger's Maestro, Avogadro).

-

Conformational Search: A systematic search of the conformational space is performed. This can be achieved through methods like rotating dihedral angles (specifically the C-C-O-C and C-O-C-C torsions) in discrete steps or using more advanced techniques like high-temperature molecular dynamics or Monte Carlo simulations to overcome energy barriers.

-

Quantum Mechanical Optimization: Each identified conformer is then subjected to geometry optimization using Density Functional Theory (DFT). A common and reliable functional/basis set combination for organic molecules is B3LYP/6-31G*. This calculation minimizes the energy of the structure, providing a precise, low-energy 3D geometry.

-

Energy Ranking: The final optimized energies of all conformers are compared. The structure with the lowest absolute energy is designated the global minimum and represents the most probable conformation.

Predicted Molecular Parameters (Hypothetical Data for Lowest Energy Conformer):

| Parameter | Predicted Value | Description |

|---|---|---|

| C(ar)-O Bond Length | ~ 1.37 Å | Aromatic Carbon to Ether Oxygen |

| O-C(cy) Bond Length | ~ 1.44 Å | Ether Oxygen to Cyclohexyl Carbon |

| C(ar)-Br Bond Length | ~ 1.90 Å | Aromatic Carbon to Bromine |

| C-O-C Bond Angle | ~ 118° | Angle of the ether linkage |

| C-C-O-C Dihedral | Variable | Defines the tilt of the cyclohexyl ring |

| Cyclohexyl Conformation | Chair | The expected lowest-energy form of the ring |

Crystal Structure Prediction (CSP)

With a reliable molecular conformation in hand, we can computationally predict how these molecules will arrange themselves in a crystal. CSP is a computational technique that generates and ranks thermodynamically plausible crystal structures based on their calculated lattice energies. This is a global optimization problem, aiming to find the most stable packing arrangement among countless possibilities.

The workflow typically involves using evolutionary algorithms or random sampling in conjunction with energy calculations from molecular mechanics (MM) force fields, followed by more accurate refinement using DFT.

Caption: Computational workflow for predicting crystal structure.

The output of a successful CSP study is a small number of predicted, low-energy crystal structures. This information is invaluable as it provides a theoretical benchmark against which the eventual experimental structure can be compared and validated.

Part 2: Experimental Determination of the Crystal Structure

The definitive determination of a crystal structure is an experimental science. This process is a multi-step endeavor requiring careful execution, from obtaining the pure compound to analyzing the final diffraction data.

Synthesis and Purification

The first and most critical step is to obtain a highly pure sample of this compound. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to poor diffraction quality. While the compound is commercially available, a typical synthesis involves the Williamson ether synthesis.

Synthesis Protocol: Williamson Ether Synthesis

-

Deprotonation: To a solution of 2-bromophenol in a polar aprotic solvent (e.g., DMF or acetone), add a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C. Allow the mixture to stir for 30 minutes to form the sodium or potassium 2-bromophenoxide salt.

-

Alkylation: Add cyclohexyl bromide to the solution. Heat the reaction mixture (typically 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture, quench with water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

-

Purification: Purify the crude product using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound. Purity should be assessed by NMR and/or GC-MS and should exceed 99% for crystallization trials.

Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging part of a structure determination. The goal is to slowly bring a saturated solution to a state of supersaturation, allowing molecules to organize into a well-ordered lattice. Several methods should be attempted in parallel.

Recommended Crystallization Techniques:

| Method | Protocol | Solvent Selection |

|---|---|---|

| Slow Evaporation | Dissolve the compound in a suitable solvent to near saturation. Place the solution in a small vial, cover it with a cap or parafilm pierced with a few small holes, and leave it undisturbed. | A single solvent in which the compound is moderately soluble. Good starting choices include ethanol, isopropanol, acetone, or ethyl acetate. |

| Vapor Diffusion (Liquid-Liquid) | Dissolve the compound in a small amount of a "good" solvent (high solubility). Place this vial inside a larger, sealed jar containing a "poor" solvent (anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The anti-solvent vapor slowly diffuses into the solution, reducing solubility and inducing crystallization. | Good Solvents: Dichloromethane, Chloroform, Toluene. Anti-Solvents: Hexane, Pentane, Diethyl Ether. |

| Cooling Crystallization | Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C). The slow decrease in temperature reduces solubility. | Solvents that show a large difference in solute solubility with temperature, such as methanol, ethanol, or acetonitrile. |

Caption: Decision workflow for crystallization experiments.

A suitable crystal for SC-XRD should be a single, non-twinned specimen, typically 0.1-0.3 mm in its largest dimension, with clear faces and no visible cracks or defects.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline material at atomic resolution. It relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern, which can be mathematically decoded to reveal the arrangement of electrons, and thus atoms, within the unit cell.

The SC-XRD Workflow:

-

Crystal Mounting: A high-quality crystal is selected under a microscope, picked up with a specialized loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to prevent radiation damage.

-

Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and hundreds of diffraction images are collected by a detector. Each image captures a slice of the diffraction pattern.

-

Data Processing: The collected images are processed computationally. This involves:

-

Indexing: Determining the unit cell dimensions and crystal system from the positions of the diffraction spots.

-

Integration: Measuring the intensity of each diffraction spot.

-

Scaling and Merging: Correcting for experimental variations and merging data from multiple images to create a single, comprehensive reflection file.

-

-

Structure Solution and Refinement:

-

Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary model of the molecular structure.

-

Refinement: This initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, displacement parameters, and other variables are adjusted to improve the agreement between the calculated and observed diffraction patterns, resulting in the final, precise crystal structure.

-

Caption: The experimental workflow for SC-XRD analysis.

Part 3: Analysis of the Determined Structure

Once refined, the crystal structure provides a wealth of information. The analysis should focus on both intramolecular geometry and intermolecular packing interactions.

-

Intramolecular Analysis: This involves examining the molecule's own geometry. Key parameters to confirm include the bond lengths, bond angles, and the final, experimentally-verified conformation of the molecule. The chair conformation of the cyclohexyl ring and the orientation of the cyclohexyloxy group relative to the bromophenyl ring would be of particular interest.

-

Intermolecular Analysis: Understanding how molecules pack is crucial. The analysis should identify all significant non-covalent interactions that build the 3D lattice. For this compound, potential key interactions to investigate would include:

-

Halogen Bonding: The bromine atom is an electrophilic region (a σ-hole) and can act as a halogen bond donor, potentially interacting with the oxygen atom or the π-system of a neighboring molecule.

-

C-H···π Interactions: Hydrogen atoms on the cyclohexyl rings could interact with the electron-rich faces of adjacent benzene rings.

-

van der Waals Forces: A close analysis of intermolecular contacts will reveal how the bulky, non-polar groups pack to maximize density, as observed in related structures like 1-Bromo-2,4,6-tricyclohexylbenzene.

-

By following this comprehensive roadmap, the currently unknown crystal structure of 1-Bromo-2-(cyclo

mechanism of formation for 1-Bromo-2-(cyclohexyloxy)benzene

An In-Depth Technical Guide to the Formation of 1-Bromo-2-(cyclohexyloxy)benzene

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways for this compound, a substituted aryl ether with potential applications in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the prevalent formation mechanisms. We will dissect the mechanistic underpinnings of the two primary synthetic routes—the Ullmann Condensation and the Williamson Ether Synthesis—with a strong emphasis on the rationale behind selecting the optimal pathway. The Ullmann Condensation is presented as the superior method due to its ability to circumvent the significant side reactions inherent in applying the Williamson synthesis to secondary alkyl halides. This guide includes a detailed, field-proven experimental protocol for a copper-catalyzed synthesis, complete with characterization data, and visual diagrams to elucidate both the chemical mechanism and the experimental workflow.

Introduction

This compound is an aromatic ether characterized by a benzene ring substituted with ortho-positioned bromine and cyclohexyloxy groups. This structure serves as a valuable scaffold and intermediate in organic synthesis, allowing for further functionalization at the bromine-substituted carbon via cross-coupling reactions or the formation of organometallic reagents. The synthesis of such diaryl or alkyl aryl ethers, however, is not always straightforward and requires careful consideration of the chosen methodology to achieve high yields and purity. The primary challenge in synthesizing this specific molecule lies in the nature of the cyclohexyl group, a secondary alkyl system, which introduces competing reaction pathways in classical etherification methods. This guide will explore the mechanisms of formation, providing a clear rationale for procedural choices to empower researchers in their synthetic endeavors.

Mechanistic Pathways for Aryl Ether Formation

The formation of an ether bond to an aromatic ring can be approached through several methods. For this compound, the two most relevant strategies are the Ullmann Condensation and the Williamson Ether Synthesis. The selection between these pathways is critical and is dictated by the structure of the substrates.

The Ullmann Condensation: A Preferred Pathway

The Ullmann Condensation, first described by Fritz Ullmann in 1905, is a copper-promoted reaction that converts aryl halides into aryl ethers, amines, or thioethers.[1][2] This method has become a cornerstone for the synthesis of diaryl and alkyl aryl ethers, especially when other methods fail.

The modern Ullmann ether synthesis involves a copper-catalyzed cross-coupling reaction between an aryl halide and an alcohol.[1] While the precise mechanism can vary depending on the specific copper source, ligands, and conditions, a generally accepted catalytic cycle involves copper(I) species.

The key steps are:

-

Formation of a Copper(I) Alkoxide: The alcohol (cyclohexanol) reacts with a base (e.g., K₂CO₃, Cs₂CO₃) and a copper(I) salt, or a copper(II) salt that is reduced in situ, to form a copper(I) alkoxide intermediate.

-

Oxidative Addition: The aryl halide (2-bromophenol, or a derivative where the phenolic proton is removed) undergoes oxidative addition to the copper(I) center, forming a transient, higher-oxidation-state copper species (e.g., Cu(III)).

-

Reductive Elimination: The aryl and alkoxide groups on the copper center couple and are eliminated, forming the C-O bond of the target ether and regenerating a copper(I) species to continue the catalytic cycle.

Traditionally, these reactions required stoichiometric copper and high temperatures (often over 200°C) in polar aprotic solvents like DMF or NMP.[1] However, modern advancements have led to the development of ligand-accelerated protocols that proceed under milder conditions with catalytic amounts of copper.[3]

The Ullmann Condensation is the preferred and more robust method for synthesizing this compound for one critical reason: it avoids the conditions that favor elimination side reactions. The reaction couples an aryl halide with an alcohol, a process that does not rely on an Sₙ2 displacement by a strongly basic alkoxide on a sterically accessible carbon.[4] This makes it highly suitable for coupling with secondary alcohols like cyclohexanol, where alternative methods are problematic.

The Williamson Ether Synthesis: A Comparative Analysis

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a classic and widely taught method for preparing ethers.[5] It typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) reaction between an alkoxide and a primary alkyl halide.[5][6]

The reaction involves two principal steps:

-

Deprotonation: An alcohol is deprotonated by a strong base (e.g., NaH, NaOH) to form a highly nucleophilic alkoxide ion.[7]

-

Sₙ2 Attack: The alkoxide attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a concerted backside attack.[5]

To synthesize this compound via this method, the logical disconnection would involve reacting sodium 2-bromophenoxide with cyclohexyl bromide.

However, this approach is severely flawed due to a competing elimination (E2) reaction. Alkoxides are not only strong nucleophiles but also strong bases.[8] Cyclohexyl bromide is a secondary alkyl halide, which is highly susceptible to elimination.[6] When the bulky 2-bromophenoxide acts as a base, it will preferentially abstract a proton from a carbon adjacent to the C-Br bond, leading to the formation of cyclohexene as the major product, while the desired ether is formed in low yields, if at all.[7][9] This makes the Williamson ether synthesis an impractical and inefficient choice for this specific target molecule.

Experimental Protocol: Copper-Catalyzed Synthesis (Ullmann Condensation)

This protocol describes a modern, ligand-assisted Ullmann condensation for the synthesis of this compound from 2-bromophenol and cyclohexanol. This approach is designed to be a self-validating system, culminating in purification and characterization.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | M/Eq | Amount |

| 2-Bromophenol | C₆H₅BrO | 173.01 | 1.0 | 1.73 g (10 mmol) |

| Cyclohexanol | C₆H₁₂O | 100.16 | 1.5 | 1.50 g (15 mmol) |

| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.1 | 190 mg (1 mmol) |

| L-Proline | C₅H₉NO₂ | 115.13 | 0.2 | 230 mg (2 mmol) |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.76 g (20 mmol) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | - | 20 mL |

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.73 g, 10 mmol), copper(I) iodide (190 mg, 1 mmol), L-proline (230 mg, 2 mmol), and potassium carbonate (2.76 g, 20 mmol).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon). Add dimethyl sulfoxide (20 mL) followed by cyclohexanol (1.50 g, 15 mmol) via syringe.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C in an oil bath and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., with a 9:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add 50 mL of water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield this compound as a pure product.

Visualization of the Core Mechanism & Workflow

Ullmann Condensation Catalytic Cycle

Caption: Step-by-step workflow for the synthesis and purification.

Characterization Data

Successful synthesis of the target compound must be validated through spectroscopic analysis. The expected data for this compound are summarized below.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons (typically in the δ 6.8-7.6 ppm region) and distinct multiplets for the aliphatic protons of the cyclohexyl ring (typically in the δ 1.2-4.5 ppm region). [10] |

| ¹³C NMR | Resonances for the six unique aromatic carbons (two substituted, four unsubstituted) and the carbons of the cyclohexyl ring. The carbon attached to the oxygen (C-O) will be significantly downfield. [10] |

| IR Spec. | Characteristic absorption bands for the C-O-C ether linkage (~1250 cm⁻¹), aromatic C=C bonds (~1600-1450 cm⁻¹), and the C-Br bond (~650-550 cm⁻¹). [10][11] |

| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight (254.05/256.05 g/mol ). A characteristic isotopic pattern for bromine (M⁺ and M+2 peaks of nearly equal intensity) will be observed. [10] |

Conclusion

The formation of this compound is most effectively and reliably achieved through a copper-catalyzed Ullmann Condensation. This technical guide has detailed the mechanistic rationale for this choice, highlighting the critical limitations of the more common Williamson Ether Synthesis when applied to secondary alkyl halides due to competing elimination reactions. By providing a robust experimental protocol, workflow visualizations, and expected characterization data, this document serves as an authoritative resource for scientists engaged in the synthesis of complex aryl ethers. The principles discussed herein—evaluating competing pathways and selecting a mechanism-appropriate reaction—are fundamental to the successful execution of modern organic synthesis.

References

-

Wikipedia. Ullmann condensation .

-

Gong, Y.; Kim, D. Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation . ACS Publications. [Link]

-

SynArchive. Ullmann Condensation . SynArchive. [Link]

-

Organic Chemistry Portal. Ullmann Reaction . Organic Chemistry Portal. [Link]

-

PubMed. Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation . PubMed. [Link]

-

ChemTalk. Williamson Ether Synthesis . ChemTalk. [Link]

-

Wikipedia. Williamson ether synthesis . Wikipedia. [Link]

-

University of Missouri–St. Louis. The Williamson Ether Synthesis . University of Missouri–St. Louis. [Link]

-

Physics Wallah. Reaction Mechanism of Williamson's synthesis . Physics Wallah. [Link]

-

The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism . YouTube. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

-

Cambridge University Press. Williamson Ether Synthesis . Cambridge University Press. [Link]

-

Organic Chemistry Portal. Williamson Synthesis . Organic Chemistry Portal. [Link]

-

ResearchGate. Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide . ResearchGate. [Link]

-

PubChem. 1-Bromo-2-cyclohexylbenzene . PubChem. [Link]

-

MDPI. Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide . MDPI. [Link]

-

Maiti, D.; Buchwald, S. L. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers . MIT Open Access Articles. [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 8. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. 1-Bromo-2-cyclohexylbenzene | C12H15Br | CID 10944502 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromo-2-(cyclohexyloxy)benzene (CAS Number 105902-37-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Bromo-2-(cyclohexyloxy)benzene, a versatile chemical intermediate with significant potential in the synthesis of novel bioactive molecules and functional materials. This document moves beyond a simple recitation of facts to offer insights into the causality behind experimental choices and to ground claims in verifiable, authoritative sources.

Core Chemical Identity and Physicochemical Properties

This compound, assigned the CAS number 105902-37-2, is classified as an aryl bromide and an alkoxyaromatic.[1] This dual functionality is the cornerstone of its synthetic utility, offering multiple avenues for molecular elaboration. The presence of the bromine atom on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions, while the cyclohexyloxy group can influence the electronic properties of the benzene ring and impart desirable physicochemical characteristics, such as modified solubility and biological activity, to derivative compounds.[1]

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 1-Bromo-4-(cyclohexyloxy)benzene | 1-Bromo-2-cyclohexylbenzene |

| CAS Number | 105902-37-2 | 30752-31-9[2][3] | 59734-92-8[4][5] |

| Molecular Formula | C₁₂H₁₅BrO[6] | C₁₂H₁₅BrO[2][3] | C₁₂H₁₅Br[4][5] |

| Molecular Weight | 255.15 g/mol [1][6] | 255.15 g/mol [2][3] | 239.16 g/mol [7] |

| Boiling Point | No data available | No data available | 79-83 °C at 0.01 mmHg[7] |

| Melting Point | No data available | No data available | No data available |

| Calculated LogP | No data available | 4.4[3] | 5.1 |

| Storage | Sealed in dry, room temperature[6] | Sealed in dry, 2-8°C[2] | No specific data |

Note: Experimental data for the target compound is limited. Data for isomeric and structurally related compounds are provided for comparative purposes.

Synthesis Strategies: A Mechanistic Perspective

The synthesis of this compound can be approached through several established methodologies. The choice of a specific route is often dictated by factors such as substrate availability, desired scale, and tolerance of functional groups in more complex precursors.

Williamson Ether Synthesis

A foundational method for ether formation, the Williamson ether synthesis, involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. For the synthesis of the target compound, this would entail the reaction of 2-bromphenoxide with a cyclohexyl halide.

Caption: Buchwald-Hartwig C-O Coupling Workflow.

Experimental Protocol: A Generalized Approach

-

Step 1: Reaction Setup. In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., cesium carbonate).

-

Step 2: Addition of Reactants. Add 2-bromophenol and cyclohexanol to the Schlenk tube, followed by an anhydrous solvent (e.g., toluene or dioxane).

-

Step 3: Reaction Conditions. Seal the tube and heat the reaction mixture in an oil bath at the appropriate temperature (typically 80-110 °C) for the specified time. Monitor the reaction by TLC or GC-MS.

-

Step 4: Work-up and Purification. After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst. The filtrate is then washed with water and brine, dried over a drying agent, and concentrated. The final product is purified by column chromatography.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets in the range of δ 6.8-7.6 ppm). Methylene protons of the cyclohexyl group adjacent to the oxygen (a multiplet around δ 4.0-4.5 ppm). Other cyclohexyl protons (a series of multiplets in the upfield region, δ 1.2-2.0 ppm). |

| ¹³C NMR | Aromatic carbons (signals in the range of δ 110-160 ppm), with the carbon bearing the bromine atom appearing at a characteristic chemical shift. Aliphatic carbons of the cyclohexyl group (signals in the range of δ 20-80 ppm). |

| IR Spectroscopy | C-O-C stretching vibrations (around 1050-1250 cm⁻¹). Aromatic C-H stretching (above 3000 cm⁻¹). Aliphatic C-H stretching (below 3000 cm⁻¹). C-Br stretching (in the fingerprint region, typically below 800 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns corresponding to the loss of the cyclohexyl group or other fragments. |

Biological Activity and Therapeutic Potential (Hypothetical)

Currently, there is no published data on the biological activity or mechanism of action of this compound. However, the presence of the bromo- and alkoxy-substituted benzene motif is found in various biologically active compounds. The introduction of halogens, such as bromine, into a molecular scaffold can significantly enhance anticancer activity.

Derivatives of this compound could be synthesized and screened for a variety of biological activities, including but not limited to:

-

Anticancer Activity: The cytotoxicity of derivatives could be evaluated against a panel of cancer cell lines.

-

Enzyme Inhibition: The compound and its analogs could be tested for inhibitory activity against various enzymes, such as kinases or proteases, which are common drug targets.

-

Antimicrobial Activity: Screening for activity against pathogenic bacteria and fungi could reveal potential applications in infectious disease research.

Workflow for Biological Screening:

Caption: Biological Screening Workflow.

Conclusion and Future Directions

This compound is a chemical intermediate with considerable untapped potential. While its primary role to date has been as a building block in organic synthesis, the lack of data on its biological properties presents a significant opportunity for future research. A thorough investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its potential applications in drug discovery and materials science. The development of a robust and scalable synthetic protocol, coupled with comprehensive spectroscopic and biological profiling, will be crucial steps in unlocking the full value of this compound.

References

-

Chemsrc. (2025). 1-bromo-4-(cyclohexyloxy)benzene | CAS#:30752-31-9. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-cyclohexylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-(cyclohexyloxy)benzene. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-Bromo-4-(cyclohexyloxy)benzene | C12H15BrO | CID 11139714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-BROMO-2-CYCLOHEXYLBENZENE synthesis - chemicalbook [chemicalbook.com]

- 5. 1-Bromo-2-cyclohexylbenzene | C12H15Br | CID 10944502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 105902-37-2|this compound|BLD Pharm [bldpharm.com]

- 7. 1-Bromo-2-cyclohexylbenzene, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

starting materials for 1-Bromo-2-(cyclohexyloxy)benzene synthesis

An In-Depth Technical Guide to the Synthesis of 1-Bromo-2-(cyclohexyloxy)benzene

Executive Summary: This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable aromatic ether building block. The primary focus is on the Williamson ether synthesis, a robust and versatile method for forming the key ether linkage. This document details the retrosynthetic strategy, starting material considerations, mechanistic principles, a step-by-step experimental protocol, and methods for product characterization. It is intended for researchers, chemists, and professionals in the field of drug development and materials science who require a practical and scientifically grounded approach to the preparation of this compound.

Introduction to this compound

This compound (CAS No. 105902-37-2) is an organic compound featuring a benzene ring substituted with both a bromine atom and a cyclohexyloxy group at adjacent positions.[1] This unique substitution pattern makes it a useful intermediate in organic synthesis. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the bulky, lipophilic cyclohexyloxy group can influence the steric and electronic properties of derivative molecules, potentially enhancing their solubility in organic media or modulating their biological activity.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and direct approach to constructing this compound is through the formation of the ether bond. A retrosynthetic analysis identifies the aryl ether C-O bond as the most strategic disconnection. This leads directly to two readily available starting materials: 2-bromophenol and a suitable cyclohexyl electrophile. This strategy points to the Williamson ether synthesis as the forward reaction.[2][3]

The Williamson ether synthesis is a classic and reliable method that proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary or secondary alkyl halide.[4]

Figure 1: Retrosynthetic analysis of this compound.

Starting Materials: Properties and Selection

The success of the synthesis hinges on the quality and appropriate selection of the starting materials.

| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Role |

| 2-Bromophenol | C₆H₅BrO | 173.01 | 194 | 1.503 | Nucleophile Precursor |

| Cyclohexyl Bromide | C₆H₁₁Br | 163.06 | 163-165 | 1.324 | Electrophile[5] |

| Potassium Carbonate | K₂CO₃ | 138.21 | N/A (solid) | 2.43 | Base |

3.1 2-Bromophenol (Nucleophile Precursor) 2-Bromophenol serves as the aromatic core and the source of the nucleophilic oxygen. The hydroxyl group is acidic and can be readily deprotonated by a suitable base to form the corresponding 2-bromophenoxide ion. The phenoxide is a potent nucleophile for the subsequent SN2 reaction.

3.2 Cyclohexyl Bromide (Electrophile) Cyclohexyl bromide is the electrophilic partner in this reaction.[6] It is a secondary alkyl halide.[7] While primary alkyl halides are ideal for SN2 reactions to avoid competing elimination (E2) reactions, the use of a secondary halide like cyclohexyl bromide is generally acceptable, especially with a non-hindered phenoxide nucleophile under controlled conditions.[2][4] Using a polar aprotic solvent can favor the desired substitution pathway.

The Williamson Ether Synthesis: Mechanism and Optimization

The synthesis proceeds in two critical stages within a single pot: the deprotonation of the phenol followed by the nucleophilic substitution.

4.1 Mechanistic Pathway

-

Deprotonation: A base, such as potassium carbonate, abstracts the acidic proton from the hydroxyl group of 2-bromophenol. This generates the 2-bromophenoxide anion, a highly reactive nucleophile.

-

SN2 Attack: The 2-bromophenoxide anion attacks the carbon atom bonded to the bromine in cyclohexyl bromide. This occurs via a backside attack, leading to the displacement of the bromide leaving group and the formation of the C-O ether bond.[2][8]

4.2 Key Parameter Optimization

-

Choice of Base: A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol without promoting significant side reactions. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.

-

Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are preferred.[9] These solvents effectively solvate the cation (e.g., K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby accelerating the rate of the SN2 reaction.

-

Temperature Control: The reaction is typically heated to increase the rate. A temperature range of 60-100 °C is common for this type of etherification. However, excessively high temperatures can favor the competing E2 elimination reaction of cyclohexyl bromide to form cyclohexene, reducing the overall yield of the desired ether.

-

Reaction Time: The reaction progress should be monitored (e.g., by Thin Layer Chromatography - TLC) to determine the point of completion, which typically ranges from a few hours to overnight depending on the specific conditions.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped chemical laboratory with appropriate safety precautions.

Reagents & Equipment:

-

2-Bromophenol (1.0 eq)

-

Cyclohexyl Bromide (1.1 - 1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) to create a stirrable slurry (approx. 0.2-0.5 M concentration relative to the phenol).

-

Addition of Electrophile: Begin stirring the mixture and add cyclohexyl bromide (1.1 eq) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80 °C using a heating mantle. Maintain this temperature and continue stirring. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 6-12 hours.

-

Workup - Quenching: After the reaction is complete (as indicated by the consumption of 2-bromophenol), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold water (approx. 10 times the volume of DMF used).

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether or ethyl acetate.

-

Workup - Washing: Combine the organic extracts and wash them sequentially with water (twice) and then with brine (once) to remove residual DMF and salts.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically an oil, can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a pure compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the aromatic protons (in the range of 6.8-7.6 ppm) and the aliphatic protons of the cyclohexyl ring (typically broad multiplets between 1.2-4.5 ppm). ¹³C NMR will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): Will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). For C₁₂H₁₅BrO, the expected molecular weight is approximately 255.15 g/mol .[10]

-

Infrared (IR) Spectroscopy: Will display characteristic C-O-C stretching frequencies for the ether linkage (around 1250-1050 cm⁻¹) and C-Br stretching.

Synthesis Workflow Visualization

The following diagram outlines the complete workflow from reaction setup to the isolation of the pure product.

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

2-Bromophenol: Corrosive and toxic. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

-

Cyclohexyl Bromide: Flammable liquid and lachrymator. Causes skin and eye irritation.

-

Dimethylformamide (DMF): A potential teratogen. Absorbent through the skin. Always wear appropriate gloves and handle in a fume hood.

-

Potassium Carbonate: Irritant. Avoid inhalation of dust.

-

General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding route to this compound from readily available starting materials. Careful control of reaction parameters, particularly solvent choice and temperature, is crucial to favor the desired SN2 pathway and minimize elimination side reactions. The protocol described herein, coupled with standard purification and characterization techniques, offers a robust framework for the production of this versatile chemical intermediate for applications in research and development.

References

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]

-

Williamson Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). The Williamson Ether Synthesis. Retrieved from [Link]

-

University of Calgary. (2009, April 26). Chem 353 Final 2003: Synthesis. Retrieved from [Link]

-

Khan Academy. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Synthesis of bromobenzene: 64. Retrieved from [Link]

-